1-methyl-2-neopentyl-1H-benzo[d]imidazole
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Overview
Description
1-Methyl-2-neopentyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Imidazoles, the class of compounds to which 1-methyl-2-neopentyl-1H-benzo[d]imidazole belongs, are known to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins, depending on the specific structure of the imidazole compound .
Mode of Action
The interaction between imidazoles and their targets can lead to a variety of effects. For example, some imidazoles inhibit the function of certain enzymes, while others might bind to receptors and modulate their activity .
Biochemical Pathways
Imidazoles can affect numerous biochemical pathways. The specific pathways affected would depend on the targets of the specific imidazole compound. For example, some imidazoles are used in medicine for their effects on the cytochrome P450 enzyme pathway .
Pharmacokinetics
Imidazoles, due to their polar nature, are generally well absorbed and distributed in the body. They can be metabolized by the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of an imidazole’s action can vary widely, depending on the specific compound and its targets. Some might inhibit cell growth, while others might modulate immune response .
Action Environment
The action, efficacy, and stability of imidazoles can be influenced by various environmental factors. These can include pH, temperature, and the presence of other substances that might interact with the imidazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-neopentyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by alkylation to introduce the methyl and neopentyl groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and subsequent alkylation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-neopentyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-Methyl-2-neopentyl-1H-benzo[d]imidazole has several applications in scientific research:
Comparison with Similar Compounds
- 1-Methyl-2-phenyl-1H-benzo[d]imidazole
- 2-Methyl-1H-benzo[d]imidazole
- 1H-benzo[d]imidazole
Uniqueness: 1-Methyl-2-neopentyl-1H-benzo[d]imidazole is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)9-12-14-10-7-5-6-8-11(10)15(12)4/h5-8H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNCCEONYWKVRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.